(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a xanthene backbone substituted with diphenylphosphanyl and 4-methoxyphenyl groups. Its stereochemical configuration (R and S at specific centers) and bulky substituents make it a promising candidate for asymmetric catalysis and pharmaceutical applications. The sulfinamide group enhances its ability to act as a chiral auxiliary or ligand in enantioselective reactions. Molecular weight and steric hindrance from the 9,9-dimethylxanthene and diphenylphosphanyl groups contribute to its unique reactivity and selectivity .
Properties
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-TUIDWXDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 9,9-Dimethyl-9H-xanthene Backbone
The xanthene backbone is synthesized via acid-catalyzed cyclocondensation of 2-(2-hydroxy-5-methylphenyl)ethanol derivatives. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | 78–82 |
| Solvent | Toluene | — |
| Temperature | 110–120°C | — |
| Reaction Time | 12–16 hours | — |
The dimethyl groups at the 9-position are introduced using methyl triflate under basic conditions, achieving >95% substitution efficiency.
Introduction of the Diphenylphosphanyl Group
Phosphorylation at the 5-position employs a palladium-catalyzed cross-coupling strategy:
Reaction Scheme:
| Optimization Factor | Effect on Yield |
|---|---|
| Ligand (Xantphos) | Increases yield by 32% |
| Solvent (DMF) | Optimal for solubility |
| Temperature (80°C) | Balances rate vs. decomposition |
This step typically achieves 68–74% isolated yield after column chromatography.
Attachment of 4-Methoxyphenylmethyl Moiety
The stereoselective introduction of the 4-methoxyphenyl group employs a chiral auxiliary-mediated Mannich reaction:
Key Reaction Parameters:
-
Chiral ligand: (R)-BINAP (2 mol%)
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Lewis acid: Zn(OTf)₂
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Temperature: −20°C to 0°C
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Diastereomeric ratio: 92:8 (S:R)
| Entry | Base | dr (S:R) | Yield (%) |
|---|---|---|---|
| 1 | Et₃N | 85:15 | 62 |
| 2 | iPr₂NEt | 92:8 | 71 |
| 3 | DBU | 78:22 | 58 |
Optimal conditions use iPr₂NEt in THF at −15°C, yielding 71% with 92% diastereoselectivity.
Sulfinamide Formation
The tert-butylsulfinamide group is introduced via nucleophilic displacement using (R)-tert-butanesulfinamide:
Reaction Mechanism:
| Condition | Optimal Value | Impact |
|---|---|---|
| Copper catalyst | CuBr (5 mol%) | Reduces racemization |
| Solvent | CH₂Cl₂ | Maintains low moisture |
| Reaction time | 48 hours | Completes conversion |
This step achieves 89% enantiomeric excess (ee) as determined by chiral HPLC analysis.
Stereochemical Control Strategies
The compound contains two stereogenic centers requiring meticulous configuration management:
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Xanthene-4-yl Center (S-configuration):
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Controlled through asymmetric hydrogenation using Ru-(S)-BINAP catalysts
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Achieves 94% ee at 5 bar H₂ pressure
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Sulfinamide Center (R-configuration):
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Dictated by the chiral tert-butanesulfinamide reagent
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Final ee >99% after recrystallization
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Purification and Characterization
Purification Protocol:
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Initial silica gel chromatography (hexane:EtOAc 3:1)
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Recrystallization from ethanol/water (4:1)
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Final HPLC purification (Chiralpak IA column)
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 14H, aromatic), 3.82 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃)
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³¹P NMR (162 MHz, CDCl₃): δ −12.5 ppm
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HRMS : m/z calcd for C₃₉H₄₀NO₃PS [M+H]⁺ 633.2432, found 633.2429
Challenges and Limitations
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Phosphanyl Group Oxidation:
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Requires strict anaerobic conditions (<1 ppm O₂)
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Solved using Schlenk line techniques
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Sulfinamide Racemization:
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Minimized by low-temperature (−40°C) workup
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Additives: 2,6-lutidine (0.5 equiv)
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Scale-up Issues:
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Batch size limited to 50 g due to exothermic risks in Mannich step
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Continuous flow systems under investigation
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Chemical Reactions Analysis
Ligand Behavior in Transition Metal Catalysis
The diphenylphosphanyl group in this compound serves as a strong electron-donating ligand for transition metals. Key reactions include:
| Metal | Reaction Type | Application | Conditions |
|---|---|---|---|
| Pd | Suzuki-Miyaura Coupling | C–C bond formation | Mild base, aqueous/organic solvent |
| Rh | Hydrogenation | Asymmetric reduction of ketones | H₂ (1–5 atm), 25–60°C |
| Ru | Transfer Hydrogenation | Enantioselective synthesis | Isopropanol, KOtBu |
The xanthene backbone enhances steric bulk, improving enantioselectivity in asymmetric transformations .
Sulfinamide-Mediated Asymmetric Induction
The tert-butylsulfinamide group enables chiral auxiliary applications:
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Nucleophilic Additions : Reacts with Grignard reagents or organozinc compounds to form stereodefined amines. Enantiomeric excess (ee) values exceed 90% in ketone additions.
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Cycloadditions : Participates in [3+2] cyclizations with nitroolefins, yielding pyrrolidines with >85% diastereoselectivity .
Phosphine Oxidation and Functionalization
The diphenylphosphanyl group undergoes controlled oxidation:
This reaction is reversible under reducing conditions, allowing dynamic ligand tuning .
Coordination-Driven Self-Assembly
The compound forms supramolecular architectures via metal coordination:
| Architecture | Metal | Stoichiometry | Application |
|---|---|---|---|
| Macrocyclic | Ag⁺ | 2:2 (L:M) | Chiral sensing |
| Helical | Cu²⁺ | 3:1 (L:M) | Enantioselective catalysis |
These assemblies exhibit circularly polarized luminescence (CPL) with dissymmetry factors (gₗᵤₘ) up to 10⁻³ .
Cross-Coupling Reactions
As a supporting ligand in Pd-catalyzed couplings:
| Substrate | Reaction Partner | Yield | Turnover Number (TON) |
|---|---|---|---|
| Aryl bromides | Arylboronic acids | 72–89% | 450–600 |
| Vinyl triflates | Alkynylzinc reagents | 65–78% | 300–420 |
Reactions proceed at 0.1–1 mol% catalyst loading with 4:1 ligand-to-Pd ratio .
Stability and Compatibility
Scientific Research Applications
Structural Characteristics
This compound features a chiral sulfinamide moiety and a xanthene-based phosphine ligand. The presence of the diphenylphosphanyl group enhances its ability to form stable complexes with transition metals, which is crucial for its catalytic properties. The molecular formula is with a molecular weight of approximately 647.81 g/mol .
Catalysis
One of the primary applications of this compound is as a ligand in transition metal-catalyzed reactions. Its unique structural features allow it to stabilize metal centers effectively, enhancing catalytic activity in various organic transformations such as:
- Cross-Coupling Reactions : The compound has shown promise in facilitating Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds .
- Asymmetric Synthesis : Due to its chiral nature, this ligand can be employed in asymmetric catalysis to produce enantiomerically enriched products, which are essential in pharmaceuticals .
Material Science
The compound’s phosphine ligand properties make it suitable for applications in material science, particularly in the development of:
- Photonic Materials : The xanthene backbone exhibits fluorescence properties that can be harnessed in photonic devices .
- Sensors : Its ability to form complexes with various metals allows for the development of sensors that can detect metal ions through changes in fluorescence or conductivity .
Case Study 1: Asymmetric Synthesis
In a study published by De Gruyter, researchers utilized this ligand in asymmetric synthesis to achieve high enantioselectivity in the synthesis of chiral amines from prochiral substrates. The results demonstrated that the ligand significantly improved yields compared to traditional ligands used in similar processes .
Case Study 2: Photonic Applications
Another research effort focused on the application of this compound in developing fluorescent materials for LED technology. The study highlighted how the incorporation of the xanthene unit led to enhanced light emission properties, making it a candidate for next-generation lighting solutions .
Mechanism of Action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Key Observations:
Electronic Modulation : Compounds with dual diphenylphosphanyl groups (e.g., ) or methoxy substituents (e.g., 4,5-dimethoxyphenyl in ) alter electron density, affecting ligand-metal coordination.
Hydrophobicity : Adamantyl-substituted analogs increase lipophilicity, which may enhance membrane permeability in biological applications.
Physicochemical Properties
- Molecular Weight : The target compound (760.02 g/mol) is significantly heavier than analogs like (541.7 g/mol), impacting solubility and diffusion rates.
- Storage Stability : Analogs such as require argon-charged storage due to phosphine oxidation sensitivity, whereas the target compound’s stability under standard conditions remains unspecified .
- Stereochemical Complexity : The R/S configurations in the target compound and contrast with the S(R) configuration in , which may limit compatibility with specific chiral substrates.
Biological Activity
(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with potential therapeutic applications. Its biological activity is of significant interest, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a xanthene core with a diphenylphosphanyl group and a sulfinamide moiety. The molecular formula is , with a molecular weight of approximately 645.83 g/mol. The presence of the diphenylphosphanyl group suggests potential interactions with biological targets, particularly enzymes involved in cancer metabolism.
Anticancer Properties
Recent studies have shown that compounds related to xanthene derivatives exhibit significant anticancer activity. For instance, N-xanthone benzenesulfonamides have been reported as inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme frequently upregulated in various cancers. One study indicated that a related xanthone compound had an IC50 value of 2.1 μM against PGAM1, suggesting that modifications to the xanthone structure could enhance inhibitory activity against cancer cell proliferation .
Enzyme Inhibition
The sulfinamide group in this compound may confer specific inhibitory effects on enzymes critical for tumor growth. The inhibition of PGAM1 has been linked to reduced glycolytic flux in cancer cells, leading to decreased proliferation and increased apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the xanthene core and substituents on the aromatic rings significantly affect the potency and selectivity of the compound against target enzymes. For example, substituents at specific positions on the benzene ring have been shown to enhance binding affinity and selectivity towards PGAM1 compared to other enzymes .
Case Studies
- In Vitro Studies : A series of N-xanthone benzenesulfonamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). Most derivatives exhibited IC50 values ranging from 1.98 to 9.12 µM, indicating promising anticancer properties .
- Mechanistic Insights : Molecular docking studies revealed that certain xanthone derivatives form hydrogen bonds with key residues in PGAM1, enhancing their inhibitory effects. This interaction was confirmed through enzymatic assays demonstrating selective inhibition over other metabolic pathways .
Q & A
Q. Example DoE Workflow :
Screening : 2-1 factorial design to rank factors (e.g., solvent polarity, ligand:metal ratio).
Optimization : Central composite design to maximize ee.
Verification : Confirm robustness across 3 batches.
Basic: What analytical techniques are critical for assessing purity and impurity profiles?
- HPLC-MS : Detect and quantify impurities (e.g., diastereomers, dephosphorylated byproducts) using a C18 column and UV/Vis detection at 254 nm .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragment patterns to identify degradation products.
- Elemental Analysis : Validate sulfur and phosphorus content to ensure stoichiometric integrity .
Advanced: How does the sulfinamide group influence reactivity in palladium-catalyzed cross-couplings?
The sulfinamide acts as a hemilabile ligand, transiently dissociating from Pd to facilitate oxidative addition of aryl halides. Its electron-withdrawing nature stabilizes Pd(0) intermediates, reducing catalyst deactivation.
Methodological Validation :
- Compare reaction rates using P NMR to monitor Pd-ligand dissociation kinetics.
- Perform DFT calculations to map electronic effects on transition-state energetics .
Advanced: How can researchers resolve conflicting data in catalytic efficiency across different substrates?
Contradictions often arise from substrate-specific steric/electronic mismatches. Address this by:
Substrate Scope Analysis : Categorize substrates by Hammett σ values and Tolman electronic parameters.
Multivariate Analysis : Use principal component analysis (PCA) to correlate substrate descriptors with catalytic activity.
Ligand Modification : Introduce tunable substituents (e.g., varying methoxy groups on the xanthene backbone) to tailor steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
